molecular formula C11H16N2O3 B588070 2-[(Diethylamino)methyl]-4-nitrophenol-d10 CAS No. 1246820-37-0

2-[(Diethylamino)methyl]-4-nitrophenol-d10

Cat. No.: B588070
CAS No.: 1246820-37-0
M. Wt: 234.321
InChI Key: DFAWSOMDNOMEQL-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Diethylamino)methyl]-4-nitrophenol-d10 is a deuterated form of 2-[(Diethylamino)methyl]-4-nitrophenol. This compound is characterized by the presence of a nitro group and a diethylamino group attached to a phenol ring. It is commonly used in various fields of scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-4-nitrophenol-d10 undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Amino derivatives: Formed from the reduction of the nitro group.

    Quinone derivatives: Formed from the oxidation of the phenol group.

    Substituted phenols: Formed from the substitution of the diethylamino group.

Scientific Research Applications

2-[(Diethylamino)methyl]-4-nitrophenol-d10 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4-nitrophenol-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group and diethylamino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(Diethylamino)methyl]-4-nitrophenol-d10 include:

  • 2-[(Diethylamino)methyl]-4-methylphenol
  • 2-[(Dimethylamino)methyl]-4-nitrophenol
  • 2-[(Diethylamino)methyl]-4-formylphenol

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy.

Properties

IUPAC Name

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-12(4-2)8-9-7-10(13(15)16)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWSOMDNOMEQL-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)[N+](=O)[O-])O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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